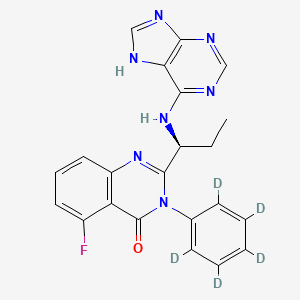

Lovastatin Acid-d3 Ammonium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 77550-67-5 (unlabeled)

Scientific Research Applications

Synthesis and Production

- Lovastatin Acid-d3 Ammonium Salt has been synthesized for research purposes. A study by Liang et al. (2014) described a facile synthesis of (2S/2R)-[2H3]lovastatin and its acid ammonium salt from butyric acid with notable overall yields, highlighting its potential for further scientific applications (Liang, Li, Zhang, & Dong, 2014).

Application in Sensing and Detection

- Eren et al. (2015) developed a sensitive molecular imprinted quartz crystal microbalance sensor using lovastatin for selective determination in red yeast rice. This study showcases the potential of lovastatin in precise analytical applications (Eren, Atar, Yola, & Karimi-Maleh, 2015).

Biomedical Research

- Lovastatin, from which the this compound is derived, has been extensively studied for its biomedical applications. For instance, Seenivasan et al. (2018) investigated the production of lovastatin by Monascus purpureus under different culture conditions, revealing insights into its production for medical use (Seenivasan, Venkatesan, & Tapobrata, 2018).

Optimization in Production and Formulation

- Research by Dikshit and Tallapragada (2016) optimized lovastatin production under solid-state fermentation using Monascus sanguineus. Such studies are crucial for enhancing the yield and quality of lovastatin and its derivatives for various applications (Dikshit & Tallapragada, 2016).

- Araya-Sibaja et al. (2019) investigated the solubility enhancement of lovastatin through the preparation of multicomponent organic materials. Their research on eutectic systems of lovastatin may have implications for improving the solubility and efficacy of its derivatives (Araya-Sibaja, Vega-baudrit, Guillén-Girón, Navarro-Hoyos, & Cuffini, 2019).

Biochemical and Pharmacological Research

- Giermasz et al. (2002) explored the antitumor effects of lovastatin, providing a basis for the potential use of its derivatives in cancer research and therapy (Giermasz, Makowski, Kozłowska, Nowis, Maj, Jalili, Feleszko, Wójcik, Dabrowska, Jakóbisiak, & Gołąb, 2002).

properties

Molecular Formula |

C24H34D3O6.NH4 |

|---|---|

Molecular Weight |

442.6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.